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Introduction Glycerol distearate, a mixture of mono-, di-, and triglycerides of stearic and

palmitic acids, is a highly functional lipid excipient used extensively in the pharmaceutical

industry.[1][2] A common commercial grade is Precirol® ATO 5.[1][3] Its lipophilic nature, low

Hydrophile-Lipophile Balance (HLB) value of approximately 2, and well-defined melting point

make it an excellent candidate for forming inert matrices in controlled-release oral dosage

forms.[1] When incorporated in formulations, glycerol distearate can modulate drug release

primarily through diffusion and matrix erosion mechanisms, making it suitable for developing

sustained-release tablets, pellets, and nanoparticles.[3][4] This document provides detailed

application notes and protocols for utilizing glycerol distearate in such systems.

Physicochemical Properties
Glycerol distearate's utility in drug delivery is governed by its distinct physicochemical

properties. These properties are critical for selecting the appropriate formulation strategy, such

as melt granulation or hot-melt extrusion.[1]

Table 1: Physicochemical Properties of Pharmaceutical Grade Glycerol Distearate (Precirol®

ATO 5)
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Property Value Reference

Chemical Name
Glyceryl Palmitostearate /
Glycerol Distearate

[1]

Molecular Formula C39H76O5 (for 1,3-distearate) [5][6]

Molecular Weight ~625.02 g/mol [5][6][7]

Appearance
Fine, white powder with a faint

odor
[1]

Melting Point 52-58 °C [1]

HLB Value 2 [1][8]

Solubility

Insoluble in water and ethanol;

Soluble in chloroform and

dichloromethane

[1]

| Primary Function | Sustained-release agent, lubricant, coating agent, taste-masking agent |[1]

[2][9] |

Applications and Formulation Data
Glycerol distearate is versatile and can be used to formulate various controlled-release

dosage forms. The concentration of glycerol distearate in the formulation is a key factor;

higher proportions typically lead to a slower and more extended drug release profile.[1][8]

2.1 Matrix Tablets Matrix tablets are the most common application, where the drug is dispersed

within the lipid matrix. The release can be modulated by adjusting the lipid concentration or by

incorporating hydrophilic polymers like poloxamers, which create pores in the matrix to facilitate

drug release.[3]

2.2 Solid Lipid Nanoparticles (SLNs) SLNs are colloidal carriers that can encapsulate both

hydrophilic and lipophilic drugs. Glycerol distearate serves as the solid lipid core, providing a

stable structure for sustained drug release and improved bioavailability.[10]

Table 2: Example Formulations of Glycerol Distearate-Based Controlled-Release Systems
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Formulation
Type

Model Drug

Glycerol
Distearate
(Precirol®
ATO 5)
Concentrati
on

Other Key
Excipients

Key Finding Reference

Capsule

(Melt

Granulation)

Theophyllin
e

High (Matrix
Former)

Poloxamers
(Lutrol®)

Addition of
poloxamers
increased
drug
release by
creating a
porous
network.

[3]

Orally

Disintegrating

Tablets

(ODT)

Acetaminoph

en
2.5 - 7.5%

Sodium

Starch

Glycolate

(Explotab)

Proportions

over 5%

resulted in a

slow-release

effect,

unsuitable for

ODTs.

[8]

Solid Lipid

Nanoparticles

(SLNs)

5-Fluorouracil
1.5 - 3.5%

(w/v)

Poloxamer

188, Tween

80

Showed

biphasic

release: initial

burst followed

by sustained

release over

48 hours.

[10]

| Sustained-Release Tablets | Theophylline | Not specified | PEG 6000 (comparative binder) |

The glycerol monostearate formulation showed a slower in vitro release rate and lower

bioavailability (46%) compared to the PEG 6000 formulation (96%). |[11] |

Mechanism of Controlled Release
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The primary mechanisms governing drug release from a glycerol distearate matrix are

diffusion and erosion.[3]

Diffusion: The drug dissolves in the fluid that has penetrated the matrix and diffuses out

through pores and channels.

Erosion: The lipid matrix itself slowly erodes or melts in the gastrointestinal fluid, releasing

the embedded drug over time.

The interplay between these two mechanisms, often influenced by other excipients, dictates

the overall release kinetics.[3]

Initial State

Release Mechanisms

Outcome

Drug Dispersed in
Glycerol Distearate Matrix

Mechanism 1: Diffusion
(Drug moves through pores)

 GI Fluid
Penetration 

Mechanism 2: Erosion
(Lipid matrix wears away)

 Matrix Exposure
to GI Fluid 

Sustained Drug Release

Click to download full resolution via product page

Caption: Mechanisms of drug release from a glycerol distearate matrix.
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Table 3: In Vitro Drug Release Data from a 5-Fluorouracil (5-FU) SLN Formulation (Data

derived from a representative study for illustrative purposes)

Time (hours)
Cumulative Drug Release
(%)

Release Phase

1 ~25% Initial Burst Release

2 ~35% Initial Burst Release

8 ~50% Sustained Release

24 ~65% Sustained Release

48 ~75% Sustained Release

Note: This table summarizes typical biphasic release behavior observed in SLN systems.[10]

Experimental Protocols
The following protocols provide detailed methodologies for the formulation and evaluation of

glycerol distearate-based controlled-release systems.

4.1 Protocol 1: Preparation of Matrix Tablets by Melt Granulation

This technique is suitable for thermostable drugs and avoids the use of organic solvents.
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1. Material Weighing

2. Melting of Lipid

Weigh API, Glycerol
Distearate, other excipients

3. Drug Incorporation

Heat lipid 5-10°C
above melting point

4. Granulation & Cooling

Add API to molten lipid
and mix until uniform

5. Sizing of Granules

Allow mixture to cool
and solidify

6. Lubrication

Pass granules through
an appropriate mesh

7. Tablet Compression

Add lubricant (e.g., Mg Stearate)
and blend

Final Sustained-Release
Matrix Tablets

Compress into tablets
using a press

Click to download full resolution via product page

Caption: Workflow for preparing matrix tablets via melt granulation.

Methodology:

Preparation: Accurately weigh the active pharmaceutical ingredient (API), glycerol
distearate, and other required excipients.

Melting: Place the glycerol distearate in a suitable vessel and heat it to approximately 5-

10°C above its melting point (e.g., 65-70°C) with constant stirring.

Drug Incorporation: Once the lipid is completely molten, add the API to the molten mass and

continue stirring until a homogenous dispersion is achieved.

Granulation: Allow the molten mixture to cool down while stirring to form granules. The

mixture can be poured onto a tray to solidify and then milled.
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Sizing: Pass the cooled, solidified mass through a sieve of appropriate mesh size to obtain

uniform granules.

Blending and Lubrication: Add any extra-granular excipients, such as a lubricant (e.g.,

magnesium stearate), and blend for 3-5 minutes.

Compression: Compress the final blend into tablets using a tablet press with appropriate

tooling.

4.2 Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Melt Encapsulation

This method is used to produce sub-micron sized lipidic drug carriers.[10]

Methodology:

Lipid Phase Preparation: Weigh the required amount of glycerol distearate (e.g., Precirol®

ATO 5) and melt it by heating to 5-10°C above its melting point.[10] Add the drug to the

molten lipid and stir to ensure homogenous mixing.[10]

Aqueous Phase Preparation: In a separate beaker, prepare the aqueous phase by dissolving

surfactants (e.g., Poloxamer 188) and co-surfactants (e.g., Tween 80) in purified water.[10]

Heat this aqueous phase to the same temperature as the lipid phase.[10]

Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed

homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a hot oil-in-water

emulsion.

Nanoparticle Formation: Quickly transfer the hot emulsion to a cold-water bath (2-5°C) and

continue stirring at a lower speed. The rapid cooling of the dispersed lipid droplets causes

them to solidify, forming the SLNs.

Washing/Purification (Optional): Centrifuge the SLN dispersion to separate the nanoparticles

from the excess surfactant and un-entrapped drug. Resuspend the pellet in fresh purified

water.

4.3 Protocol 3: In Vitro Drug Release Study
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This protocol determines the rate and extent of drug release from the formulation under

simulated physiological conditions.

Methodology:

Apparatus: USP Dissolution Apparatus 2 (Paddle Method) is commonly used.

Dissolution Medium: Select a medium relevant to the intended site of release (e.g., 900 mL

of pH 7.4 phosphate buffer for intestinal release).[12]

Test Conditions:

Set the temperature to 37 ± 0.5°C.

Set the paddle rotation speed to a standardized rate (e.g., 50 or 100 rpm).

Procedure:

Place one dosage unit (e.g., one tablet) into each dissolution vessel.

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample

(e.g., 5 mL) of the dissolution medium.

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed

medium to maintain sink conditions.

Analysis: Filter the samples and analyze the drug concentration using a validated analytical

method, such as UV-Vis Spectrophotometry or HPLC.[12][13]

Data Calculation: Calculate the cumulative percentage of drug released at each time point.

The release kinetics can be further analyzed by fitting the data to mathematical models (e.g.,

Zero-order, First-order, Higuchi, Korsmeyer-Peppas).[12][14]

Characterization of Formulations
To ensure the quality and performance of glycerol distearate-based formulations, several

characterization techniques are essential.
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Differential Scanning Calorimetry (DSC): DSC analysis is used to determine the thermal

properties of the formulation. It can confirm the crystalline state of the drug within the lipid

matrix and detect any interactions between the drug and excipients. For instance, a shift in

the melting peak of glycerol distearate in the final formulation can indicate drug

solubilization or changes in lipid crystallinity.[10]

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is employed to investigate potential

chemical interactions between the drug and glycerol distearate. The absence of new peaks

or significant shifts in the characteristic peaks of the drug and excipient in the spectrum of

the physical mixture or final formulation indicates compatibility.[10]

Particle Size and Zeta Potential Analysis: For SLN formulations, these parameters are

critical. Dynamic Light Scattering (DLS) is used to measure the average particle size and

polydispersity index (PDI), while the zeta potential indicates the surface charge and predicts

the physical stability of the colloidal dispersion.[10]

Entrapment Efficiency (%EE): This determines the percentage of the initial drug that has

been successfully encapsulated within the lipid particles. It is a key indicator of the

formulation's efficiency.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.sigmaaldrich.com/HK/zh/product/sial/phr3180
https://farmaciajournal.com/wp-content/uploads/2013-06-art-09-popa-1131-1136.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9025782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9025782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9974133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9974133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9974133/
https://pubmed.ncbi.nlm.nih.gov/20159037/
https://pubmed.ncbi.nlm.nih.gov/20159037/
https://www.scirp.org/journal/paperinformation?paperid=54469
https://pmc.ncbi.nlm.nih.gov/articles/PMC2977044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2977044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2977044/
https://www.scitechnol.com/peer-review/investigating-drug-release-kinetics-mechanisms-and-mathematical-models-aEph.php?article_id=26155
https://www.benchchem.com/product/b129473#glycerol-distearate-in-controlled-release-drug-delivery-systems
https://www.benchchem.com/product/b129473#glycerol-distearate-in-controlled-release-drug-delivery-systems
https://www.benchchem.com/product/b129473#glycerol-distearate-in-controlled-release-drug-delivery-systems
https://www.benchchem.com/product/b129473#glycerol-distearate-in-controlled-release-drug-delivery-systems
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b129473?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

